3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C12H12BrN7 |
|---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
3-bromo-1-methyl-4-(3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazol-5-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H12BrN7/c1-6-7-3-20(4-8(7)17-16-6)12-9-10(13)18-19(2)11(9)14-5-15-12/h5H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
MXRCYWDZQYNNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CN(CC2=NN1)C3=NC=NC4=C3C(=NN4C)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Vilsmeier Amidination : Treatment of 5-amino-1-methylpyrazole with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) generates a reactive formamidine intermediate. This step proceeds at 60°C for 1–2 hours, with PBr₃ acting as both a coupling agent and bromine source.
-
Heterocyclization : Subsequent addition of hexamethyldisilazane (HMDS) induces cyclization at 70–80°C, forming the pyrazolo[3,4-d]pyrimidine core. The reaction achieves yields up to 91% under optimized conditions.
Critical Parameters :
-
Solvent choice (DMF > DEF > others) significantly impacts yield due to polarity effects on intermediate stability.
-
Stoichiometric excess of HMDS (3.0 equivalents) ensures complete cyclization.
Bromination Strategies for Position-Specific Functionalization
Introducing the bromo substituent at position 3 requires precise control to avoid regioisomeric byproducts. A patent-derived bromination protocol using hydrobromic acid (HBr) and cuprous bromide (CuBr) offers a reliable pathway.
Stepwise Bromination Protocol
-
Substrate Preparation : 3-Amino-5-methylpyrazole is dissolved in concentrated HBr and mixed with CuBr.
-
Diazotization : Sodium nitrite (NaNO₂) is added dropwise at 40–60°C, generating a diazonium intermediate that undergoes bromide substitution.
-
Workup : Extraction with ether and drying over magnesium sulfate yields 3-bromo-5-methylpyrazole with 60% efficiency.
Challenges :
-
Competing side reactions (e.g., di-bromination) necessitate strict temperature control (<60°C).
-
Catalyst loading (CuBr) must balance reaction rate and cost-effectiveness.
Pyrrolo[3,4-c]Pyrazole Moiety Installation via Nucleophilic Aromatic Substitution
The 3-methylpyrrolo[3,4-c]pyrazol-5-yl group is introduced at position 4 through a condensation reaction, leveraging the electrophilic character of the pyrimidine ring.
Condensation Reaction Optimization
-
Leaving Group Activation : Prior oxidation of the pyrimidine C4 position to a chloro or nitro group enhances reactivity. Potassium permanganate (KMnO₄) in acidic media (0.1M HCl) achieves selective oxidation.
-
Coupling Conditions : Reacting the activated intermediate with 3-methylpyrrolo[3,4-c]pyrazol-5-amine in tetrahydrofuran (THF) at 50°C for 8–24 hours facilitates bond formation.
Yield Enhancement Strategies :
-
Use of polar aprotic solvents (e.g., DMF) improves nucleophilicity of the pyrrolo-pyrazole amine.
-
Catalytic amounts of triethylamine (Et₃N) neutralize HBr byproducts, driving the reaction forward.
Final Alkylation and Methyl Group Introduction
The N1-methyl group is typically introduced early in the synthesis to avoid steric hindrance during later stages. Two approaches dominate:
Direct Alkylation of Pyrazole Precursors
-
Methyl Iodide (CH₃I) : Treatment of 5-aminopyrazole with CH₃I in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C achieves quantitative methylation.
-
Reductive Amination : For sensitive substrates, formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol provide milder conditions.
Advantages :
-
Early-stage methylation simplifies purification by reducing polarity.
-
Compatibility with subsequent bromination and cyclization steps.
Process Optimization and Scalability Considerations
Transitioning from laboratory-scale synthesis to industrial production demands attention to cost, safety, and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Cyclization Reactions: The presence of multiple nitrogen atoms allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in cross-coupling reactions for attaching various substituents.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines and their derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₂H₁₂BrN₇
Molecular Weight : 334.17 g/mol
CAS Number : 1258652-81-1
The compound features multiple heterocyclic structures that contribute to its biological activity. The presence of bromine and nitrogen atoms enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential as a drug candidate for various diseases:
- Anticancer Activity : Research indicates that pyrazolo-pyrimidine derivatives exhibit significant cytotoxic effects against cancer cell lines. The unique structure of this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
- Neurological Disorders : Compounds with similar structures have been investigated for their effects on neurotransmitter systems. Preliminary studies suggest potential applications in treating conditions like anxiety and depression through modulation of neurotransmitter receptors.
Biochemical Research
The compound's ability to interact with specific enzymes and receptors makes it a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : The compound can be utilized to study enzyme kinetics and inhibition mechanisms, particularly in pathways related to cancer metabolism.
- Receptor Binding Studies : Its structural properties allow for investigations into receptor-ligand interactions, providing insights into drug design and development.
Material Science
Beyond biological applications, this compound can be explored in material science:
- Organic Electronics : The electronic properties of pyrazolo-pyrimidines suggest potential applications in organic semiconductors and photovoltaic devices.
- Fluorescent Materials : The compound's structure may lead to the development of fluorescent materials for use in sensors or imaging technologies.
Case Studies
Several studies have highlighted the efficacy and versatility of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo-pyrimidines exhibited selective cytotoxicity against breast cancer cells. The introduction of the bromine atom was found to enhance activity by increasing lipophilicity and receptor binding affinity.
- Case Study 2 : Research conducted at a leading university explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-b]pyridine : The target compound’s pyrazolo[3,4-d]pyrimidine core (two fused six-membered rings) contrasts with pyrazolo[3,4-b]pyridine derivatives (five- and six-membered fused rings). The latter often exhibit altered π-π stacking interactions in biological targets .
Substituent Effects
- Bromo vs. Chloro/Methylthio : Bromo substituents (as in the target and ) are more polarizable than chloro or methylthio groups, favoring nucleophilic aromatic substitution or cross-coupling reactions .
- Amide vs. Ester Groups : Compounds like 16l () with ester groups may exhibit higher lipophilicity than amide-containing analogs (), impacting membrane permeability .
Biological Activity
3-Bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 1258652-81-1) is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazole derivatives known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
The molecular formula for this compound is C12H12BrN7, with a molecular weight of 334.17 g/mol. The structure includes a bromine atom and several nitrogen atoms within its heterocyclic rings, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrN7 |
| Molecular Weight | 334.17 g/mol |
| CAS Number | 1258652-81-1 |
| SMILES | Cc1[nH]nc2c1CN(c1ncnc3c1c(Br)nn3C)C2 |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives, particularly focusing on their anticancer properties. The following sections summarize key findings related to the biological activity of 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Antitumor Activity
Research indicates that compounds within the pyrazolo family exhibit significant antitumor effects. For instance:
- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor proliferation, such as BRAF(V600E) and EGFR pathways. These pathways are critical in various cancers, including melanoma and non-small cell lung cancer.
- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) demonstrated that certain pyrazole derivatives could enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin through synergistic mechanisms .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that these compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation.
- Potential Applications : This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented:
- Broad-Spectrum Activity : Some studies report that certain pyrazole compounds exhibit activity against a range of bacteria and fungi. For example, derivatives have shown effectiveness against Staphylococcus aureus and various phytopathogenic fungi .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
-
Combination Therapy in Cancer Treatment :
- A study evaluated the effects of combining 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5(1H,4H,6H)-yl)-1H-pyrazolo[3,4-d]pyrimidine with standard chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy compared to individual treatments alone.
-
In Vivo Models :
- Animal studies demonstrated significant tumor reduction when treated with this compound in murine models of cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for preparing 3-bromo-1-methyl-4-(3-methylpyrrolo[3,4-c]pyrazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example, coupling 3-methyl-1H-pyrazol-5-amine with halogenated intermediates under basic conditions. Catalysts like trifluoroacetic acid (TFA) or l-proline may enhance reaction efficiency in one-pot multicomponent reactions .
- Key Steps :
Bromination at the pyrimidine core using N-bromosuccinimide (NBS).
Introduction of the pyrrolopyrazole moiety via nucleophilic substitution.
Purification via column chromatography and recrystallization.
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and heterocyclic connectivity. For instance, aromatic protons in the pyrazolo[3,4-d]pyrimidine core appear as distinct singlets at δ 8.5–9.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 Br/Br ratio) .
- Elemental Analysis : Ensures purity and stoichiometric accuracy .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In Vitro Screening :
- Cytotoxicity against cancer cell lines (e.g., A549, MCF-7) using MTT assays.
- Enzyme inhibition studies (e.g., kinase or caspase-3 assays) to identify mechanistic targets .
Advanced Research Questions
Q. How can reaction yields be optimized for brominated pyrazolo[3,4-d]pyrimidine derivatives?
- Approach :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of halogenated intermediates .
- Catalyst Screening : Test Brønsted acids (e.g., TFA) or transition-metal catalysts (e.g., Pd(PPh)) for cross-coupling steps .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during bromination .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Strategy :
Systematic Substitution : Modify substituents at the 3-bromo and 1-methyl positions to assess steric/electronic effects .
Biological Profiling : Compare IC values across derivatives in enzyme inhibition and cytotoxicity assays.
Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with bioactivity .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Troubleshooting :
- Cross-Validation : Combine H-C HSQC and HMBC NMR to resolve overlapping signals in complex heterocycles .
- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures (SHELX programs are widely used for refinement) .
- Isotopic Labeling : Use N-labeled analogs to confirm nitrogen connectivity in the pyrrolopyrazole moiety .
Q. What computational methods are suitable for analyzing target interactions?
- Protocol :
- Molecular Docking : Use software like Discovery Studio or AutoDock to model binding modes with kinases (e.g., EGFR or VEGFR2) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions .
- QSAR Modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
